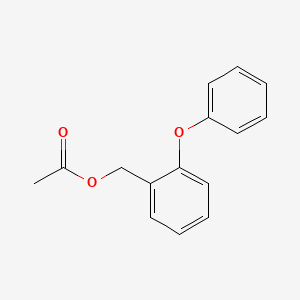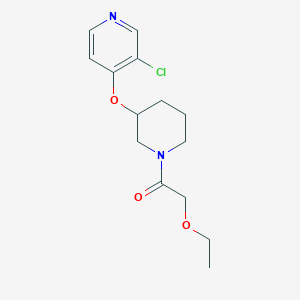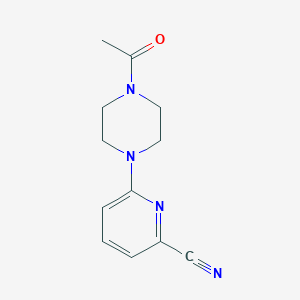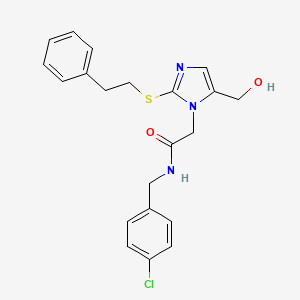
Acétate de 2-phénoxybenzyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxybenzyl acetate is a chemical compound with the formula C15H14O3 and a molecular weight of 242.27 . It is commonly used in research .
Synthesis Analysis
The synthesis of 2-Phenoxybenzyl acetate has been studied in various contexts. For instance, one study discussed the continuous synthesis of 2-Phenylethyl acetate in a solvent-free system using a packed bed bioreactor through immobilized lipase-catalyzed transesterification of ethyl acetate (EA) with 2-phenethyl alcohol .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Phenoxybenzyl acetate are not detailed in the search results, it’s worth noting that chemical reactions can be influenced by factors such as temperature, concentration, and the presence of catalysts. For instance, one study discussed the optimization of reaction conditions for the synthesis of 2-Phenylethyl acetate .
Applications De Recherche Scientifique
C15H14O3\text{C}{15}\text{H}{14}\text{O}3C15H14O3
et le numéro CAS 39717-00-5, a été étudié dans divers contextes. Voici six applications uniques :Ces applications mettent en évidence la polyvalence de l'acétate de 2-phénoxybenzyle dans différents domaines. Des recherches supplémentaires sont nécessaires pour optimiser son utilisation, répondre aux problèmes de sécurité et explorer de nouvelles applications {_svg_1} . Si vous avez besoin de plus de détails ou d'applications supplémentaires, n'hésitez pas à demander !
Safety and Hazards
While specific safety and hazard information for 2-Phenoxybenzyl acetate is not available in the search results, it’s important to handle all chemical compounds with care. General safety measures include avoiding contact with skin and eyes, not inhaling or ingesting the compound, and keeping it away from heat and open flames .
Relevant Papers
Several papers have been published on topics related to 2-Phenoxybenzyl acetate. For instance, one paper discussed the production of 2-Phenylethyl acetate via reactive distillation , while another paper discussed the enzymatic synthesis of 2-Phenylethyl acetate in water . These papers provide valuable insights into the synthesis and potential applications of 2-Phenoxybenzyl acetate.
Mécanisme D'action
Target of Action
The primary targets of 2-Phenoxybenzyl acetate are currently unknown. The compound is a derivative of phenoxybenzamine , which is known to target alpha-adrenergic receptors
Mode of Action
If it shares a similar mode of action with phenoxybenzamine, it may act as an antagonist at alpha-adrenergic receptors, leading to muscle relaxation and a widening of the blood vessels . .
Biochemical Pathways
Acetate metabolism, which involves the conversion of acetate to acetyl-CoA, could potentially be influenced by this compound . Acetyl-CoA plays a central role in many metabolic processes, including energy production, lipid synthesis, and protein acetylation . .
Pharmacokinetics
A related compound, 2-hydroxybenzylamine (2-hoba) acetate, has been shown to be absorbed within 2 hours of administration, with a half-life of 210–327 hours
Result of Action
The molecular and cellular effects of 2-Phenoxybenzyl acetate’s action are currently unknown due to the lack of research on this compound. If it acts similarly to phenoxybenzamine, it may cause muscle relaxation and vasodilation, leading to a decrease in blood pressure . .
Analyse Biochimique
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Cellular Effects
It is known that acetate, a related compound, can have significant effects on cellular metabolism . Acetate can be converted to acetyl-CoA, a key molecule in many biochemical reactions . Acetyl-CoA plays a crucial role in energy production, lipid synthesis, and protein acetylation .
Molecular Mechanism
The exact molecular mechanism of 2-Phenoxybenzyl acetate is not well-studied. Based on its structure, it can be hypothesized that it might interact with enzymes and other biomolecules through its ester group and aromatic ring. The ester group could potentially undergo hydrolysis, releasing 2-phenoxybenzyl alcohol and acetate . The aromatic ring could participate in π-π interactions with aromatic amino acids in proteins .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of a compound can significantly influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Phenoxybenzyl acetate at different dosages in animal models have not been specifically studied. It is known that the effects of a compound can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
It is known that acetate, a related compound, is involved in several metabolic pathways, including the TCA cycle and lipid synthesis .
Subcellular Localization
It is known that the subcellular localization of a compound can significantly influence its activity and function .
Propriétés
IUPAC Name |
(2-phenoxyphenyl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-12(16)17-11-13-7-5-6-10-15(13)18-14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATAUOLXKLPSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2461389.png)
![N-(4-acetylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2461392.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2461396.png)


![({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine](/img/structure/B2461400.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2461401.png)


![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2461406.png)


